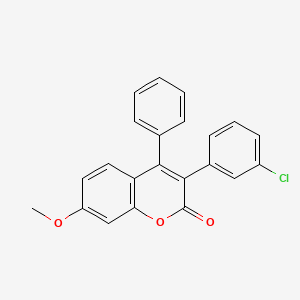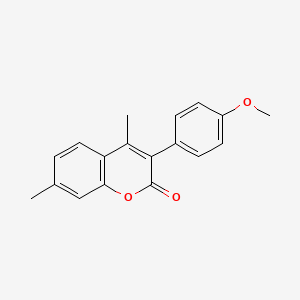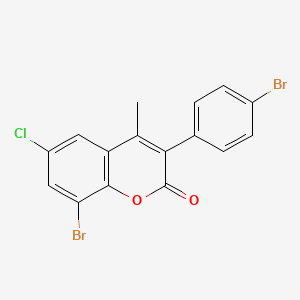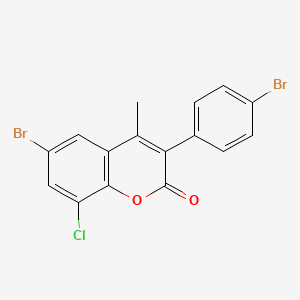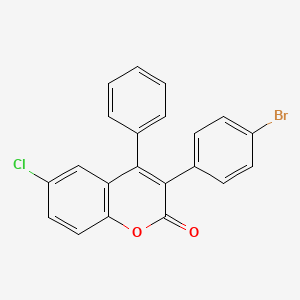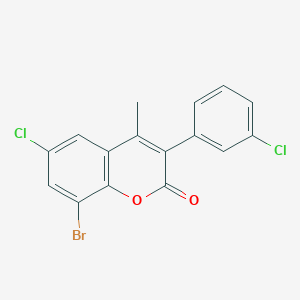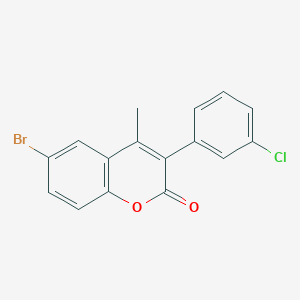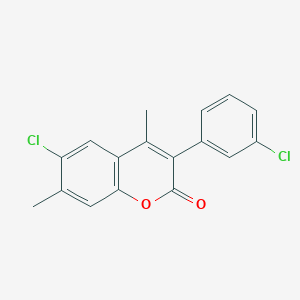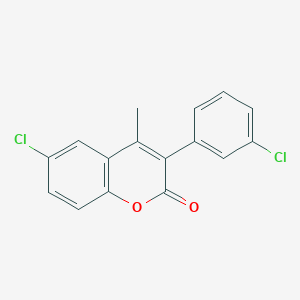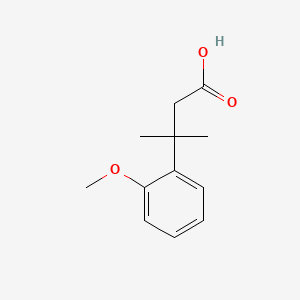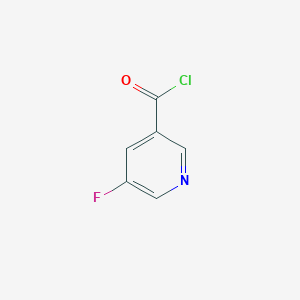
5-Fluoropyridine-3-carbonyl chloride
描述
5-Fluoropyridine-3-carbonyl chloride is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a carbonyl chloride group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-fluoropyridine with phosgene (COCl₂) under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 5-Fluoropyridine-3-carbonyl chloride often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Safety measures are crucial due to the use of hazardous reagents like phosgene.
化学反应分析
Types of Reactions: 5-Fluoropyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring can influence the reactivity towards electrophiles, allowing for selective substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
科学研究应用
5-Fluoropyridine-3-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: Serves as a precursor for the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced biological activity.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-Fluoropyridine-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The fluorine atom on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
相似化合物的比较
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another fluorinated pyridine derivative with different substituents, used in the synthesis of pharmaceuticals.
2-Fluoropyridine: A simpler fluorinated pyridine, often used as a starting material for more complex derivatives.
Uniqueness: 5-Fluoropyridine-3-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
属性
IUPAC Name |
5-fluoropyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINIMVOXGAFQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


